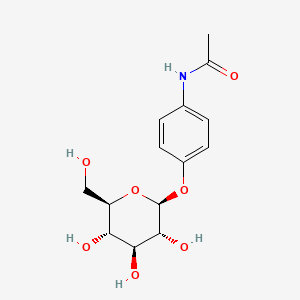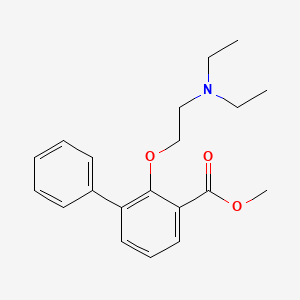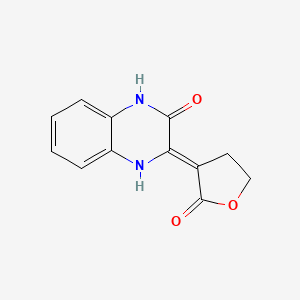
N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide is a heterocyclic organic compound that features both pyrrole and thiazole rings in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide typically involves the reaction of 4-nitro-1H-pyrrole-2-carboxylic acid with thioamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding nitroso or amino derivative.
Reduction: The major product is the reduced form of the compound with an amino group.
Substitution: The major products are the substituted derivatives of the original compound.
科学的研究の応用
N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
作用機序
The mechanism of action of N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The nitro group may play a crucial role in its bioactivity, potentially undergoing reduction to form reactive intermediates that interact with cellular components.
類似化合物との比較
Similar Compounds
- 4-Nitro-1H-pyrrol-2-yl)methanol
- 2-Acetyl-4-nitro-1H-pyrrole
- N-[(4-Nitro-1H-pyrrol-2-yl)carbonyl]histidine
Uniqueness
N-(4-(4-Nitro-1H-pyrrol-2-yl)-2-thiazolyl)acetamide is unique due to the presence of both pyrrole and thiazole rings in its structure, which may confer distinct chemical and biological properties compared to other similar compounds. The combination of these heterocyclic rings can result in unique electronic and steric effects, potentially enhancing its reactivity and bioactivity.
特性
CAS番号 |
58139-58-5 |
|---|---|
分子式 |
C9H8N4O3S |
分子量 |
252.25 g/mol |
IUPAC名 |
N-[4-(4-nitro-1H-pyrrol-2-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C9H8N4O3S/c1-5(14)11-9-12-8(4-17-9)7-2-6(3-10-7)13(15)16/h2-4,10H,1H3,(H,11,12,14) |
InChIキー |
XCOQAFYSNOUYJX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC(=CS1)C2=CC(=CN2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-(2-Cyclopentylethyl)-imidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester](/img/structure/B13768027.png)

![N,N-Dimethyl-1H-benzo[d]imidazole-1-carboxamide](/img/structure/B13768038.png)
![7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile](/img/structure/B13768041.png)

![1,2-Ethanediamine, N,N,N'-trioctyl-N'-[2-(octylamino)ethyl]-](/img/structure/B13768046.png)


